N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine is an organic compound with the molecular formula C18H25NSi. It is a derivative of methanamine, where the hydrogen atoms are replaced by benzyl and trimethylsilyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Benzylamine+Trimethylsilyl chloride→N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine
Industrial Production Methods
In an industrial setting, the production of N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine oxides, while reduction can produce primary amines .
Scientific Research Applications
N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Material Science: It is used in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The benzyl groups provide steric hindrance, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylmethanamine: Lacks the trimethylsilyl group, making it less reactive.
N,N-Dibenzyl-1-((trimethylsilyl)oxy)ethanamine: Contains an ethyl group instead of a methyl group, altering its reactivity and applications.
Uniqueness
N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
CAS No. |
88237-47-2 |
---|---|
Molecular Formula |
C18H25NOSi |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-(trimethylsilyloxymethyl)methanamine |
InChI |
InChI=1S/C18H25NOSi/c1-21(2,3)20-16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |
InChI Key |
XJICPIBCSVUABI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.